An In-depth Technical Guide to 16α-Bromoandrosterone: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 16α-Bromoandrosterone: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
16α-bromoandrosterone is a halogenated derivative of androsterone, an endogenous steroid hormone. The introduction of a bromine atom at the 16α-position significantly modifies the molecule's stereochemistry and electronic properties, leading to altered biological activity compared to its parent compound. While its isomer, 16α-bromoepiandrosterone (also known as HE2000), has been more extensively studied for its therapeutic potential in various diseases, 16α-bromoandrosterone is of significant interest to researchers in medicinal chemistry and endocrinology for its potential interactions with steroid receptors and metabolic enzymes. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and known biological activities of 16α-bromoandrosterone, offering a valuable resource for professionals in drug discovery and development.
Chemical Structure and Identification
16α-bromoandrosterone is characterized by the core steroid nucleus of androsterone, with a bromine atom stereospecifically introduced at the 16-alpha position.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | (3R,5S,8R,9S,10S,13S,14S,16R)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | [1] |
| CAS Number | 59462-53-2 | [1] |
| Molecular Formula | C₁₉H₂₉BrO₂ | [1] |
| Canonical SMILES | C[C@]12CCBr)C">C@HO | [1] |
| InChIKey | CWVMWSZEMZOUPC-LLIWRYSGSA-N | [2] |
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Caption: 2D structure of 16α-bromoandrosterone.
Physical and Chemical Properties
| Property | Value | Notes | Source |
| Molecular Weight | 369.3 g/mol | Computed | [1] |
| Monoisotopic Mass | 368.13509 Da | Computed | [1] |
| XLogP3 | 4.6 | Computed measure of lipophilicity | [1] |
| Topological Polar Surface Area | 37.3 Ų | Computed | [1] |
| Hydrogen Bond Donor Count | 1 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |
| Rotatable Bond Count | 0 | Computed | [1] |
| Solubility | Not experimentally determined. Expected to be soluble in organic solvents like ethanol, DMSO, and dimethyl formamide. | Inferred from high XLogP3 value. | |
| Melting Point | Not experimentally determined. |
Synthesis of 16α-Bromoandrosterone
The synthesis of 16α-bromoandrosterone typically involves the stereoselective bromination of an androsterone precursor. A general and representative protocol, based on established methods for the 16-bromination of ketosteroids, is outlined below. The key is the formation of an enolate or enol ether followed by reaction with an electrophilic bromine source.
Caption: Synthetic workflow for 16α-bromoandrosterone.
Representative Experimental Protocol
This protocol is a composite based on general procedures for steroid bromination and should be optimized for specific laboratory conditions.
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Protection of the 3α-Hydroxyl Group:
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Dissolve androsterone in a suitable solvent (e.g., pyridine).
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Add an excess of a protecting group reagent (e.g., acetic anhydride for acetylation or TBDMS-Cl with imidazole for silylation).
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Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
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Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).
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Purify the protected androsterone by column chromatography.
-
-
Bromination at the 16α-Position:
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Dissolve the protected androsterone in a suitable solvent (e.g., tetrahydrofuran or tert-butanol).
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Add a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to generate the enolate.
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Slowly add a solution of an electrophilic bromine source (e.g., bromine in carbon tetrachloride or N-bromosuccinimide) to the enolate solution.
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Allow the reaction to proceed at low temperature, monitoring by TLC.
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Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) to stereoselectively afford the 16α-bromo derivative.
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Extract the product and purify by column chromatography.
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-
Deprotection of the 3α-Hydroxyl Group:
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Dissolve the protected 16α-bromoandrosterone in a suitable solvent system.
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For an acetate protecting group, use a mild base (e.g., potassium carbonate in methanol). For a TBDMS protecting group, use a fluoride source (e.g., tetrabutylammonium fluoride, TBAF).
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Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the final product, 16α-bromoandrosterone, by recrystallization or column chromatography.
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Note on Causality: The choice of a bulky protecting group for the 3α-hydroxyl can influence the stereochemical outcome of the bromination. The use of a strong, non-nucleophilic base like LDA is crucial for efficient enolate formation without competing side reactions. The reaction temperature must be carefully controlled to prevent side reactions and ensure stereoselectivity.
Spectroscopic Characterization
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¹H NMR: Key signals would include two singlets for the C18 and C19 methyl groups, a multiplet for the proton at C3 bearing the hydroxyl group, and a characteristic downfield shift for the proton at C16 due to the deshielding effect of the adjacent bromine atom.
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¹³C NMR: The spectrum would show 19 distinct carbon signals. The C17 carbonyl carbon would appear significantly downfield. The C16 carbon, bonded to bromine, would be shifted upfield compared to the corresponding carbon in androsterone due to the heavy atom effect.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 368 and 370.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the C=O stretch of the ketone at C17 (around 1740 cm⁻¹) and a broad absorption for the O-H stretch of the hydroxyl group at C3 (around 3400 cm⁻¹).
Biological Activity and Mechanism of Action
The biological activity of 16α-bromoandrosterone is primarily understood in the context of its interaction with the androgen receptor.
Androgen Receptor Binding
16α-bromoandrosterone has been shown to have a reduced affinity for the androgen receptor compared to the potent endogenous androgen, dihydrotestosterone (DHT). In a competitive binding assay, 16α-bromoandrosterone exhibited approximately 1/30th the binding affinity of DHT for the androgen receptor. This suggests that while it can interact with the receptor, it is a significantly weaker ligand than the natural hormone. The presence of the bulky bromine atom at the 16α-position likely hinders optimal binding within the ligand-binding pocket of the receptor.
Caption: Simplified androgen receptor signaling pathway.
Comparison with 16α-Bromoepiandrosterone (HE2000)
It is important to distinguish 16α-bromoandrosterone from its 3β-hydroxy epimer, 16α-bromoepiandrosterone (HE2000). HE2000 has been investigated for a range of therapeutic applications, including as an antimalarial, anti-inflammatory, and immunomodulatory agent. Its mechanism of action is thought to involve the inhibition of glucose-6-phosphate dehydrogenase (G6PD). It is currently unknown if 16α-bromoandrosterone shares these activities. The difference in stereochemistry at the 3-position can have a profound impact on receptor binding and enzyme inhibition, and therefore, the biological activities of HE2000 should not be directly extrapolated to 16α-bromoandrosterone.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This protocol provides a framework for assessing the binding affinity of 16α-bromoandrosterone to the androgen receptor using a competitive radioligand binding assay.
Caption: Workflow for an androgen receptor binding assay.
Step-by-Step Methodology
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Preparation of Reagents:
-
Assay Buffer: Prepare a buffer containing 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate.
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Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-R1881, at a concentration near its Kd for the androgen receptor.
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Test Compound: Prepare a stock solution of 16α-bromoandrosterone in DMSO and create serial dilutions in the assay buffer to obtain a range of concentrations.
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Controls: Prepare a positive control (e.g., unlabeled R1881 or DHT) and a negative control (vehicle).
-
-
Receptor Preparation:
-
Use a source of androgen receptor, such as a recombinant human androgen receptor ligand-binding domain or cytosol prepared from rat ventral prostate.
-
-
Assay Procedure:
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In a 96-well plate, add the assay buffer, radioligand, and either the test compound, control, or vehicle.
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Add the receptor preparation to initiate the binding reaction.
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Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Use a method to separate the receptor-bound radioligand from the unbound radioligand. Common methods include:
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Hydroxylapatite (HAP) assay: Add a slurry of HAP, which binds the receptor, and then centrifuge to pellet the complex.
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Filter binding assay: Use a filter plate that retains the receptor-ligand complex while allowing the free ligand to pass through.
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-
Wash the pellets or filters with cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
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Add a scintillation cocktail to the wells or filters and measure the radioactivity using a scintillation counter.
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Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
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Plot the percent inhibition against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Self-Validation: The inclusion of a standard curve with a known competitor (e.g., DHT) in each assay is crucial for validating the assay performance and ensuring the accuracy and reproducibility of the results. The non-specific binding, determined in the presence of a high concentration of unlabeled ligand, should be a small fraction of the total binding.
Conclusion
16α-bromoandrosterone is a synthetic steroid with a well-defined chemical structure and predictable physicochemical properties. Its primary known biological activity is as a weak ligand for the androgen receptor. Further research is warranted to explore other potential biological targets and to fully elucidate its pharmacological profile, distinguishing it from its more extensively studied isomer, 16α-bromoepiandrosterone. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to further investigate this intriguing molecule and its potential applications in medicinal chemistry and drug discovery.
References
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PubChem. (n.d.). 16alpha-Bromoandrosterone. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]
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PubChem. (n.d.). 16alpha-Bromoepiandrosterone. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]
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U.S. Environmental Protection Agency. (2002). Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM. Retrieved March 26, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved March 26, 2026, from [Link]
- Poirier, D., et al. (2008). Androsterone Derivatives Substituted at Position 16: Chemical Synthesis, Inhibition of Type 3 17β-hydroxysteroid Dehydrogenase. Bioorganic & Medicinal Chemistry, 16(15), 7347-7356.
- Delettré, J., et al. (1987). Synthesis of 16 alpha,19-dihydroxy-4-androstene-3,17-dione and 3 beta,16 alpha,19-trihydroxy-5-androsten-17-one and their 17 beta-hydroxy-16-keto isomers. Steroids, 49(4-5), 247-257.
- Newaz, S. N., & Tcholakian, R. K. (1984). Synthesis of 5 alpha-androstane-3 alpha, 16 alpha, 17 beta-triol from 3 beta-hydroxy-5-androsten-17-one. Steroids, 43(4), 445-456.
